The current research primarily focuses on the potential anticancer activity of 2-[4-(4-butylphenyl)-1,3-thiazol-2-yl]-3-(2,5-dimethoxyphenyl)acrylonitrile. A study screened this compound against a panel of 60 cancer cell lines within the framework of the Developmental Therapeutic Program of the National Cancer Institute (DTP, NCI, Bethesda, Maryland, USA) .
CAS No.: 456-12-2
CAS No.: 108294-53-7
CAS No.: 54986-75-3
CAS No.: 85815-37-8
CAS No.: 946349-58-2